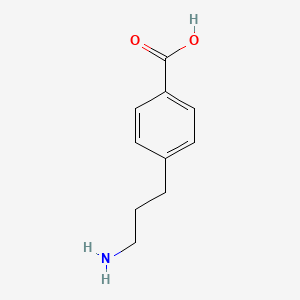

4-(3-Aminopropyl)benzoic acid

CAS No.: 7465-05-6

Cat. No.: VC18231986

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7465-05-6 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 4-(3-aminopropyl)benzoic acid |

| Standard InChI | InChI=1S/C10H13NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7,11H2,(H,12,13) |

| Standard InChI Key | XKDVVEDKZOIEGM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CCCN)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Molecular Properties

4-(3-Aminopropyl)benzoic acid has the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its IUPAC name is 4-(3-aminopropyl)benzoic acid, and its SMILES notation is C1=CC(=CC=C1CCCN)C(=O)O . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.053 g/cm³ | |

| Boiling Point | 324.3°C at 760 mmHg | |

| Melting Point | >300°C | |

| LogP (Partition Coefficient) | 3.256 | |

| pKa | 4.74 (predicted) | |

| Solubility | Partially soluble in water |

The compound’s crystalline structure and hydrogen-bonding capacity, derived from its amine and carboxylic acid groups, make it amenable to supramolecular assembly and coordination chemistry .

Spectroscopic and Computational Data

-

NMR: The proton NMR spectrum (D₂O) shows aromatic protons at δ 7.59 (2H, d) and δ 7.19 (2H, d), with alkyl chain resonances at δ 3.10 (6H, s) for the aminopropyl group .

-

IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) confirm functional groups .

-

Mass Spectrometry: The exact mass is 179.0946 Da, with a dominant fragment at m/z 135 corresponding to the loss of the aminopropyl chain .

Synthesis and Manufacturing

Catalytic Hydrogenation of 4-Formylbenzoic Acid

A widely used method involves the reduction of 4-formylbenzoic acid (1) to 4-(aminomethyl)benzoic acid (3) via intermediate oxime formation (2) :

-

Oxime Formation:

-

Catalytic Hydrogenation:

This method achieves a 93.6% yield under optimized conditions (10 kg/cm² H₂, 1500 rpm, 3.5 hours) .

Regioselective Amidomethylation

An alternative route from 4-aminobenzoic acid employs hydroxymethylphthalimide for regioselective functionalization :

Industrial-Scale Considerations

Large-scale production uses 5–10% Pd/C catalysts and sodium hydroxide to maintain basic conditions, minimizing side reactions like decarboxylation . Stirring speed (1500–2000 rpm) and reaction time (3.5–8.5 hours) critically influence yield and byproduct formation .

Applications in Science and Technology

Pharmaceutical and Biomedical Uses

-

Peptidomimetics: The compound serves as a scaffold for pseudopeptides, enabling selective acylation at the benzylamino group while leaving the arylamino group unprotected . Example: Synthesis of Fmoc−Ala−Phe−AmAbz(H−Lys−Leu)−Val−Gly−NH₂, a branched pseudopeptide with antimicrobial activity .

-

Anticancer Agents: Derivatives inhibit sphingosine kinase, a target in cancer therapy, with IC₅₀ values <10 μM .

-

Polymer Therapeutics: Conjugation with yeast glucan (e.g., BT-1528) enhances immunomodulatory properties .

Materials Science

-

Copolyamides: Incorporation into polyamides (5–90 mol%) improves thermal stability (Tg >150°C) and transparency, suitable for automotive and aerospace applications .

-

Coordination Polymers: Metal-organic frameworks (MOFs) utilizing Zn²⁺ or Cu²⁺ show promise in gas storage and catalysis .

Biochemical Research

-

Enzyme Substrates: The compound is a substrate for glutamine-dependent amidotransferases (Gn-ATs), facilitating amidation reactions in secondary metabolite biosynthesis .

-

Proteomics: Used in crosslinking studies to analyze protein-protein interactions via its amine-reactive groups .

Recent Advances and Future Directions

Solid-Phase Peptide Synthesis

Microwave-assisted coupling with Fmoc-amino acids achieves 94% yield without purification, streamlining peptide drug development .

Sustainable Chemistry

Bio-based synthesis from furfural derivatives reduces reliance on petrochemical feedstocks .

Computational Design

Machine learning models predict novel derivatives with enhanced bioactivity, targeting kinases and GPCRs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume